

Spectral Analysis of 3,4,5-Tribromophenol: A Technical Guide

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Compound of Interest

Compound Name: *3,4,5-Tribromophenol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,4,5-tribromophenol**, a significant halogenated phenolic compound. Due to the limited availability of directly published experimental spectra for this specific isomer, this document combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to offer a detailed analytical profile. This guide is intended to support researchers in identification, characterization, and quality control efforts.

Spectroscopic Data Summary

The following tables summarize the expected and theoretical spectral data for **3,4,5-tribromophenol** across major analytical techniques.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (Proton NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5 - 7.8	Singlet	2H	H-2, H-6
~ 5.0 - 6.0	Singlet (broad)	1H	-OH

¹³C NMR (Carbon NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Assignment
~ 150 - 155	C-1 (C-OH)
~ 135 - 140	C-3, C-5 (C-Br)
~ 120 - 125	C-4 (C-Br)
~ 115 - 120	C-2, C-6

Note: The predicted chemical shifts are based on the analysis of similar brominated phenolic compounds and established increments for substituent effects on aromatic rings.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
1600 - 1585	Medium to Strong	C=C stretch (aromatic ring)
1500 - 1400	Medium to Strong	C=C stretch (aromatic ring)
1300 - 1200	Strong	C-O stretch (phenol)
800 - 600	Strong	C-Br stretch
Below 900	Medium to Strong	C-H out-of-plane bend (aromatic)

Note: While a transmission IR spectrum for **3,4,5-Tribromophenol** is noted in the SpectraBase database, direct access to the peak list is restricted.^[1] The predicted values are based on characteristic absorption frequencies for the functional groups present.

Table 3: Mass Spectrometry (MS) Data (Predicted)

Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity	Assignment
328, 330, 332, 334	High	[M] ⁺ (Molecular ion peak cluster due to bromine isotopes)
251, 253, 255	Medium	[M - Br] ⁺
222, 224, 226	Medium	[M - CO - Br] ⁺
143, 145	Medium	[M - 2Br] ⁺
62	Low	[C ₅ H ₂] ⁺

Note: The most characteristic feature of the mass spectrum of **3,4,5-tribromophenol** will be the isotopic pattern of the molecular ion, resulting from the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The predicted fragments are based on common fragmentation pathways for phenolic and halogenated aromatic compounds.

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectral data for **3,4,5-tribromophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3,4,5-tribromophenol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.

- Use a standard pulse sequence.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A longer acquisition time will be necessary compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: Place a small amount of the solid **3,4,5-tribromophenol** sample directly onto the ATR crystal.
- Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Scan: Acquire the spectrum of the sample.
- Data Collection: Collect the spectrum over a range of 4000 to 400 cm^{-1} .
- Data Processing: Process the resulting spectrum to identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

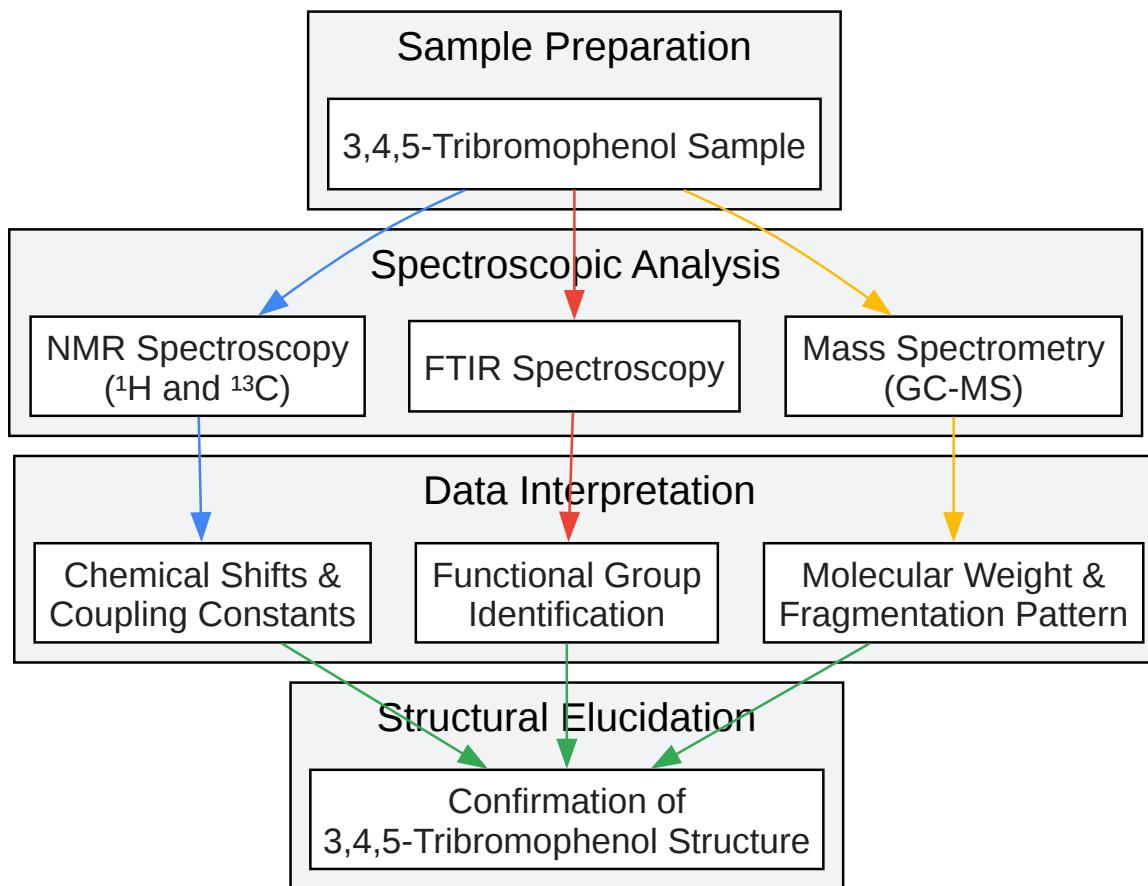
Procedure:

- Sample Preparation: Prepare a dilute solution of **3,4,5-tribromophenol** in a suitable volatile solvent such as dichloromethane or hexane.
- GC Separation:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
 - Carrier Gas: Helium at a constant flow rate.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 400.
 - The mass spectrometer will detect the fragments of the molecule as it elutes from the GC column.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **3,4,5-tribromophenol**.

Workflow for Spectral Analysis of 3,4,5-Tribromophenol

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]

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